Cellotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La maltotétraose est un tétrasaccharide composé de quatre unités de glucose liées par des liaisons α-1,4-glycosidiques . Ce composé est un membre de la classe des oligosaccharides, qui comprend des glucides constitués de 3 à 10 unités de monosaccharides . La maltotétraose est connue pour sa polyvalence dans le traitement des aliments et ses fonctions physiologiques spécifiques, ce qui la rend précieuse dans les industries médicale, chimique et alimentaire .

Applications De Recherche Scientifique

Maltotetraose has a wide range of scientific research applications. In the food industry, it is used to improve the quality of various products, including ice cream, chocolate, beverages, and bread . Its superior moisture retention capability and resistance to the retrogradation of starchy foods make it valuable in food processing . In the medical field, maltotetraose has been shown to inhibit the early stages of atherosclerosis and suppress the growth of certain pathogenic bacteria . Additionally, it enhances the intestinal environment by promoting the growth of beneficial bacteria . In the chemical industry, maltotetraose is used as a substrate for the production of other oligosaccharides and as a component in various biochemical assays .

Mécanisme D'action

Target of Action

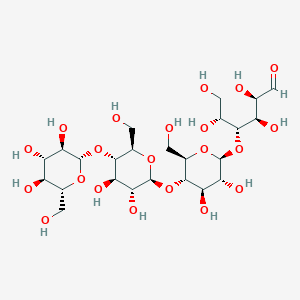

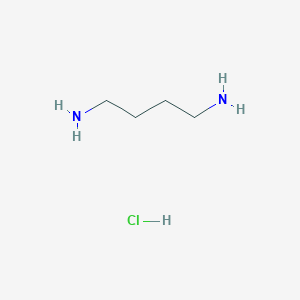

Cellotetraose, also known as beta-D-Glcp-(1->4)-beta-D-Glcp-(1->4)-beta-D-Glcp-(1->4)-D-Glcp, primarily targets the enzyme Cellulose 1,4-beta-cellobiosidase . This enzyme, found in organisms like Clostridium thermocellum, plays a crucial role in the degradation of cellulose .

Mode of Action

This compound interacts with its target enzyme, Cellulose 1,4-beta-cellobiosidase, to facilitate the hydrolysis of cellulose . The enzyme is an endo-acting cellulase that displays a single displacement mechanism and acts in synergy with other enzymes like Cel48S, a major cellulosomal exo-cellulase . The crystal structure of the enzyme in complex with two cellotriose molecules suggests that the enzyme may target the interface between crystalline and disordered regions of cellulose .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in cellulose degradation . In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases that release cellobiose and longer cellodextrins, which are then imported and further degraded in the cytosol to fuel the cells .

Result of Action

The action of this compound results in the degradation of cellulose, a process that is essential for various microorganisms to derive energy . It has been suggested that by generating this compound as the major product from cellulose, organisms like C. thermocellum minimize the utilization of ATP during the import of glucose units .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cellulose in the environment can induce the production of enzymes involved in its degradation . .

Analyse Biochimique

Biochemical Properties

Cellotetraose interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for enzymes like cellobiose 2-epimerase (CE), which reversibly epimerizes the reducing end D-glucose residue of β- (1→4)-linked disaccharides to D-mannose residue . Moreover, it is used by cellulosic bacteria as a source of energy .

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it has been shown to induce the production of cellulase-degrading enzymes in the fungus Fusarium oxysporum f. sp. lycopersici . This suggests that this compound can influence gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like cellobiose 2-epimerase. This enzyme shares a catalytic machinery with monosaccharide isomerases and epimerases, having an (α/α)6-barrel catalytic domain . The enzyme’s action on this compound can result in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to induce the transcription of certain genes in Fusarium oxysporum f. sp. lycopersici, with the highest levels of transcripts observed in the presence of this compound .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which is involved in the metabolism of various carbohydrates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transport systems. For instance, the fungus Neurospora crassa relies on a high-affinity cellodextrin transport system for rapid growth on cellulose .

Méthodes De Préparation

La maltotétraose est principalement dérivée de l'hydrolyse de l'amidon ou de la maltodextrine . Les méthodes traditionnelles de production comprennent l'hydrolyse acide, l'hydrolyse enzymatique et les combinaisons acide-enzyme, l'hydrolyse enzymatique étant l'approche prédominante . En milieu industriel, la maltotétraose est produite par hydrolyse de polysaccharides amylacés catalysée par l'amylase de maltotétraose . Une méthode bio-physique nouvelle et efficace a été développée pour produire de la maltotétraose de haute pureté, impliquant une hydrolyse multi-enzymatique, une fermentation de la levure et une séparation à lit mobile simulé .

Analyse Des Réactions Chimiques

La maltotétraose subit diverses réactions chimiques, notamment l'hydrolyse et la glycosylation. L'hydrolyse de la maltotétraose est catalysée par des enzymes telles que l'amylase de maltotétraose, ce qui entraîne la formation de maltooligosaccharides plus petits . Les réactions de glycosylation impliquent l'ajout d'unités de glucose à la maltotétraose, formant des oligosaccharides plus grands. Les réactifs courants utilisés dans ces réactions comprennent des enzymes comme l'amylase de maltotétraose et les glycosyltransférases . Les principaux produits formés à partir de ces réactions sont des maltooligosaccharides plus petits et des oligosaccharides plus grands, en fonction des conditions de réaction spécifiques .

Applications de la recherche scientifique

La maltotétraose a un large éventail d'applications de recherche scientifique. Dans l'industrie alimentaire, elle est utilisée pour améliorer la qualité de divers produits, notamment la crème glacée, le chocolat, les boissons et le pain . Sa capacité de rétention d'humidité supérieure et sa résistance à la rétrogradation des aliments amylacés la rendent précieuse dans le traitement des aliments . Dans le domaine médical, il a été démontré que la maltotétraose inhibe les premiers stades de l'athérosclérose et supprime la croissance de certaines bactéries pathogènes . De plus, elle améliore l'environnement intestinal en favorisant la croissance de bactéries bénéfiques . Dans l'industrie chimique, la maltotétraose est utilisée comme substrat pour la production d'autres oligosaccharides et comme composant dans divers tests biochimiques .

Mécanisme d'action

Le mécanisme d'action de la maltotétraose implique son interaction avec des enzymes et des récepteurs spécifiques dans le corps. La maltotétraose est hydrolysée par des enzymes telles que l'amylase de maltotétraose, ce qui entraîne la libération d'unités de glucose . Ces unités de glucose sont ensuite utilisées par l'organisme pour la production d'énergie et d'autres processus métaboliques. La maltotétraose interagit également avec les récepteurs du tube digestif, ce qui favorise la croissance de bactéries bénéfiques et améliore l'environnement intestinal . De plus, il a été démontré que la maltotétraose inhibe l'expression de la molécule d'adhésion intercellulaire-1, qui joue un rôle dans le développement de l'athérosclérose .

Comparaison Avec Des Composés Similaires

La maltotétraose est similaire à d'autres maltooligosaccharides, tels que la maltotriose et la maltopentose . Ces composés sont également composés d'unités de glucose liées par des liaisons α-1,4-glycosidiques, mais ils diffèrent par le nombre d'unités de glucose. La maltotriose est constituée de trois unités de glucose, tandis que la maltopentose est constituée de cinq unités de glucose . La maltotétraose est unique dans ses fonctions physiologiques spécifiques et sa capacité à inhiber les premiers stades de l'athérosclérose . De plus, la maltotétraose a une capacité de rétention d'humidité supérieure et une résistance à la rétrogradation des aliments amylacés par rapport aux autres maltooligosaccharides .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Cellotetraose can be achieved through the enzymatic hydrolysis of Cellulose. This involves the use of cellulase enzymes to break down the cellulose into smaller units, which can then be further processed to obtain Cellotetraose.", "Starting Materials": [ "Cellulose", "Cellulase enzyme" ], "Reaction": [ "Cellulose is first treated with cellulase enzyme to break it down into smaller units.", "The resulting mixture is then subjected to further processing to obtain Cellotetraose.", "This can be achieved through a series of purification steps, such as chromatography or crystallization, to isolate and purify the Cellotetraose." ] } | |

Numéro CAS |

38819-01-1 |

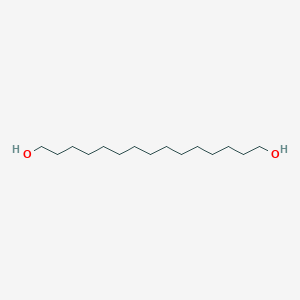

Formule moléculaire |

C24H42O21 |

Poids moléculaire |

666.6 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |

Clé InChI |

UYQJCPNSAVWAFU-ZEUIETHYSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |

Description physique |

Beige powder; [Sigma-Aldrich MSDS] |

Synonymes |

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)3-D-Glc; |

Origine du produit |

United States |

A: Cellotetraose interacts with several enzymes involved in cellulose degradation, particularly cellobiohydrolases (CBHs) [], endoglucanases [], and β-glucosidases [].

A: Cellobiohydrolases, such as Humicola insolens Cel6A (CBH II), exhibit a processive mode of action, sequentially cleaving cellobiose units from the non-reducing end of this compound and longer cello-oligosaccharides [, ]. Conversely, endoglucanases, like those found in Bacillus circulans and Fusarium lini, cleave internal glycosidic linkages within this compound, yielding shorter cello-oligosaccharides like cellobiose and cellotriose [, ].

A: β-glucosidases, such as BGlu1 from rice, hydrolyze the β-1,4-glycosidic bond at the reducing end of this compound, ultimately releasing glucose monomers [, ].

A: Yes, studies on a Streptomyces species demonstrated that this compound, along with cellotriose, can specifically induce the production of cellulolytic enzymes, including endoglucanase and β-glucosidase [].

ANone: this compound has the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol.

A: The crystal structure of this compound hemihydrate exhibits a similar molecular packing arrangement as cellulose II, with two antiparallel molecules present within the unit cell []. This similarity suggests that this compound can serve as a valuable model for understanding the complex structure of cellulose II.

A: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and HMQC-TOCSY, is widely employed for characterizing this compound and other cello-oligosaccharides [, , ]. Additionally, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of carbon atoms within the this compound molecule [].

A: this compound exhibits good solubility and stability in aqueous solutions, making it amenable to various biochemical and biophysical studies [].

A: Molecular dynamics simulations of this compound, cellopentaose, and cellohexaose in aqueous solutions indicate that the aggregation state and stability of these oligosaccharides increase with increasing DP []. The presence of more intermolecular hydrogen bonds in longer cello-oligosaccharides contributes to their enhanced stability.

A: Yes, this compound can undergo oxidative degradation in the presence of hydrogen peroxide, yielding shorter cello-oligosaccharides, glucose, and other oxidized products [, ]. The degradation rate is temperature-dependent and follows pseudo-first-order kinetics.

A: Yes, this compound serves as a valuable substrate for studying the catalytic activity and specificity of various cellulolytic enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases [, , , , ].

A: this compound can act as both a substrate and a product in glycosynthase reactions catalyzed by mutant forms of β-glucosidases, such as the E386G mutant of rice BGlu1. These reactions facilitate the synthesis of longer cello-oligosaccharides, highlighting the potential of this compound as a building block for generating valuable carbohydrate polymers [].

A: Molecular docking simulations have been employed to investigate the binding mode and affinity of this compound to various enzymes, including endoglucanases and β-glucosidases. These studies provide valuable insights into the specific interactions within the active site that govern substrate recognition and catalytic activity [, ].

A: Yes, molecular dynamics simulations have been used to study the dynamic behavior of this compound in aqueous solutions, revealing information about its conformational flexibility, intermolecular interactions with water molecules, and self-diffusion properties []. These simulations contribute to a better understanding of this compound's solution properties and behavior as a substrate for enzymatic reactions.

A: Studies on various cellulolytic enzymes reveal a clear trend of increasing substrate affinity and catalytic efficiency with increasing cello-oligosaccharide chain length. This compound generally exhibits higher binding affinities and faster hydrolysis rates compared to shorter cello-oligosaccharides like cellobiose and cellotriose [, , , ]. This suggests that the presence of additional glucose units provides more points of contact within the enzyme's active site, leading to stronger interactions and enhanced catalytic turnover.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)